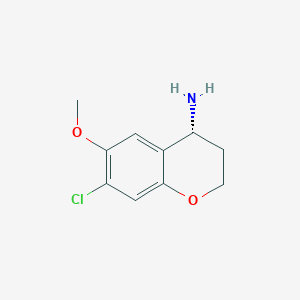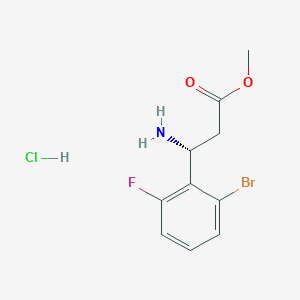
Methyl (R)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl ®-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of an amino group, a bromo-fluorophenyl group, and a methyl ester group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride typically involves a multi-step process. One common method includes the following steps:
Fluorination: The addition of a fluorine atom to the phenyl ring.
Esterification: The formation of the methyl ester group.
Each of these steps requires specific reagents and conditions. For example, bromination might involve the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while fluorination could be achieved using a fluorinating agent like Selectfluor.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions (temperature, pressure, and pH) is crucial for the efficient production of this compound.
化学反応の分析
Types of Reactions
Methyl ®-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the ester group to an alcohol.
Substitution: Halogen exchange reactions, such as replacing the bromine atom with another halogen or functional group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro compound, while reduction could produce an alcohol derivative.
科学的研究の応用
Methyl ®-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism by which Methyl ®-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride exerts its effects involves its interaction with specific molecular targets. The presence of the amino and ester groups allows it to form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. The bromo and fluoro substituents can enhance its binding affinity and selectivity for certain targets.
類似化合物との比較
Similar Compounds
Methyl ®-3-amino-3-(2-chloro-6-fluorophenyl)propanoate hydrochloride: Similar structure but with a chlorine atom instead of bromine.
Methyl ®-3-amino-3-(2-bromo-6-chlorophenyl)propanoate hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The unique combination of bromo and fluoro substituents in Methyl ®-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride can confer distinct chemical and biological properties, such as enhanced reactivity or binding affinity, compared to its analogs.
特性
分子式 |
C10H12BrClFNO2 |
|---|---|
分子量 |
312.56 g/mol |
IUPAC名 |
methyl (3R)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H11BrFNO2.ClH/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12;/h2-4,8H,5,13H2,1H3;1H/t8-;/m1./s1 |
InChIキー |
LKTQUVIFWQIASI-DDWIOCJRSA-N |
異性体SMILES |
COC(=O)C[C@H](C1=C(C=CC=C1Br)F)N.Cl |
正規SMILES |
COC(=O)CC(C1=C(C=CC=C1Br)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 7-(3-methoxy-4-(methoxycarbonyl)phenyl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13045291.png)
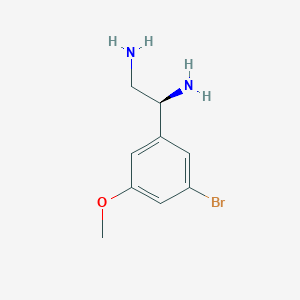

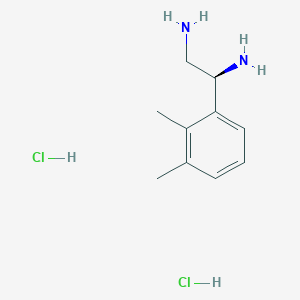
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 2HCl](/img/structure/B13045303.png)

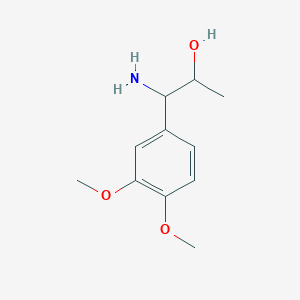
![(3R)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13045328.png)
![4-Methyloctahydro-2H-pyrido[4,3-B][1,4]oxazine hcl](/img/structure/B13045329.png)
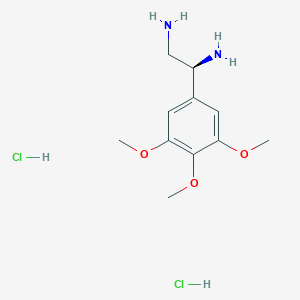
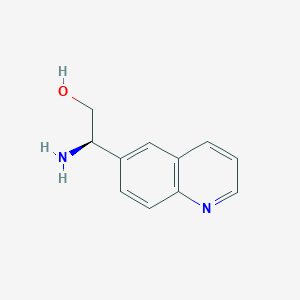
![N'-[(3-chlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13045339.png)
![(3-Methyl-[1,2,4]triazolo[4,3-A]pyridin-8-YL)methanol](/img/structure/B13045341.png)
